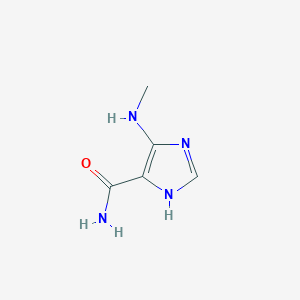

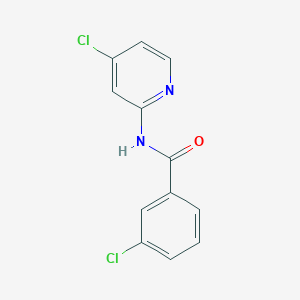

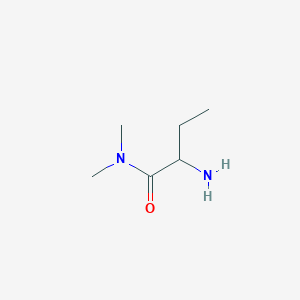

![molecular formula C14H10BNO3 B3332574 3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile CAS No. 906673-42-5](/img/structure/B3332574.png)

3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Übersicht

Beschreibung

“3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is also known as Crisaborole . It is a small-molecule compound, non-steroidal, and an anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor . It is used for the treatment of mild-to-moderate atopic dermatitis (eczema) in adults and children (at the age of 2 and older) .

Synthesis Analysis

The synthesis of Crisaborole involves a one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile .Molecular Structure Analysis

The molecular formula of Crisaborole is C14H10BNO3 . Its systematic name is 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile . The molecular weight is 251.05 g/mol .Wissenschaftliche Forschungsanwendungen

Treatment of Atopic Dermatitis

Crisaborole has been shown to be effective in the treatment of atopic dermatitis, a chronic inflammatory skin disease . It significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of crisaborole in patients stratified by the number of initial consecutive crisaborole treatment cycles .

Long-term Use and Safety

The long-term use of Crisaborole has been studied and found to be safe . The incidence of treatment-related adverse events was low, ranging from 1.4% to 4.7% for patients receiving one to four consecutive on-treatment cycles . These results support the efficacious and safe continuous, long-term use of crisaborole for the management of mild-to-moderate atopic dermatitis .

Pharmaceutical Analysis

Crisaborole m-Isomer can be analyzed using a simple, sensitive, and accurate RP-HPLC method . This method has been developed for the determination of Crisaborole in bulk formulation . The method shows high sensitivity with linearity 5 to 25μg/ml .

Impurity Analysis

Crisaborole m-Isomer can be used in the analysis of impurities, including isomeric impurities, degradation impurities, metabolites, and glucuronides . This makes it a valuable tool in pharmaceutical research and development.

Reference Standard

Crisaborole m-Isomer is used as a reference standard in pharmaceutical analysis . It is supplied with a Certificate of Analysis and analytical data .

Wirkmechanismus

Target of Action

Crisaborole m-Isomer, also known as “3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile”, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .

Biochemical Pathways

The inhibition of PDE4 by Crisaborole affects the biochemical pathways involved in inflammation. The elevated cAMP levels suppress the NF-kB pathway, which is a key player in the inflammatory response . This suppression results in the reduction of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in conditions like psoriasis and atopic dermatitis .

Result of Action

The molecular and cellular effects of Crisaborole’s action involve a reduction in local inflammation in the skin and prevention of further exacerbation of the disease . It improves disease severity, reduces the risk of infection, and reduces the signs and symptoms in patients 2 years old and older .

Action Environment

The efficacy and safety of Crisaborole can be influenced by various environmental factors. It’s worth noting that the topical application of this drug is useful as it potentiates the localization of this drug in the skin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQIPEQILCQEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crisaborole m-Isomer | |

CAS RN |

906673-42-5 | |

| Record name | Crisaborole m-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crisaborole m-isomer | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5P9BKG47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

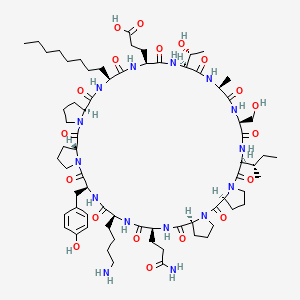

![5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol](/img/structure/B3332495.png)

![4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid](/img/structure/B3332582.png)